Sulfo-EGS Crosslinker

Vue d'ensemble

Description

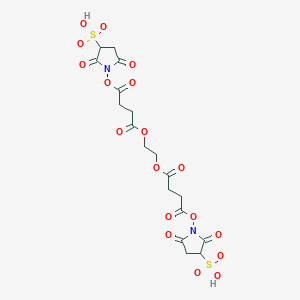

Sulfo-EGS Crosslinker, also known as ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble, homobifunctional crosslinking reagent. It contains amine-reactive sulfo-N-hydroxysuccinimide ester groups at both ends of a 12-atom spacer arm. This compound is widely used in biochemical and molecular biology applications for its ability to form stable amide bonds with primary amines on proteins and other molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sulfo-EGS Crosslinker is synthesized by reacting ethylene glycol with succinic anhydride to form ethylene glycol bis(succinimidyl succinate). This intermediate is then sulfonated to produce the final product, ethylene glycol bis(sulfosuccinimidyl succinate). The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques and stored under desiccated conditions to prevent hydrolysis .

Analyse Des Réactions Chimiques

Types of Reactions: Sulfo-EGS Crosslinker primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-N-hydroxysuccinimide ester groups react with the amine groups on proteins or other molecules to form stable amide bonds. This reaction is typically carried out at pH 7-9 in phosphate, carbonate/bicarbonate, HEPES, or borate buffers .

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues on proteins)

Conditions: pH 7-9, aqueous buffers (phosphate, carbonate/bicarbonate, HEPES, borate)

Major Products: Covalent amide bonds between the crosslinker and the target molecule, with the release of N-hydroxysuccinimide.

Applications De Recherche Scientifique

Key Applications

1. Protein-Protein Interactions

- Description : Sulfo-EGS is extensively used to study protein-protein interactions by covalently linking proteins in close proximity. This is crucial for understanding complex cellular functions.

- Case Study : In a study examining the interaction between Hsp90 and its binding partners, cells treated with Sulfo-EGS showed the formation of a significant hetero-oligomer complex (≥300 kDa) involving Hsp90 and the glucocorticoid receptor. The crosslinking allowed researchers to analyze binding affinities and protein dynamics effectively .

2. Chromatin Immunoprecipitation (ChIP) Assays

- Description : Sulfo-EGS is employed in ChIP assays to analyze DNA-protein interactions, which are essential for understanding gene regulation mechanisms.

- Data Table : Below is a summary of results from various ChIP assays using Sulfo-EGS:

| Experiment | Protein Target | Interaction Type | Outcome |

|---|---|---|---|

| Experiment 1 | Hsp90 | DNA Binding | Detected stable complexes |

| Experiment 2 | p53 | Transcription Regulation | Enhanced binding affinity observed |

| Experiment 3 | RNA Polymerase II | Transcription Initiation | Successful crosslinking confirmed |

3. Cellular Studies

- Description : The cell-permeable nature of Sulfo-EGS allows for in vivo studies of protein interactions within living cells, providing insights into cellular processes.

- Case Study : A study demonstrated that treating serum-starved cells with Sulfo-EGS revealed significant crosslinking of proteins involved in stress response pathways, aiding in the understanding of cellular stress mechanisms .

4. Immunoassays

- Description : Sulfo-EGS is utilized to prepare conjugates for immunoassays, enhancing sensitivity and specificity in detecting target proteins.

- Application Example : In diagnostic assays, Sulfo-EGS has been used to immobilize antibodies on solid surfaces, improving the detection limits for various pathogens .

Comparative Analysis with Other Crosslinkers

To highlight the unique properties of Sulfo-EGS, a comparative analysis with other common crosslinkers is provided below:

| Crosslinker | Spacer Length (Å) | Reactive Groups | Key Features |

|---|---|---|---|

| Sulfo-EGS | 16.1 | NHS esters | Membrane permeable; effective in vivo |

| DSS (Disuccinimidyl Suberate) | 11.4 | NHS esters | Less flexible; primarily used in fixed cells |

| DMP (Dimethyl Pimelimidate) | 9.2 | NHS esters | Shorter spacer; limited to specific applications |

Mécanisme D'action

Sulfo-EGS Crosslinker exerts its effects by forming covalent amide bonds with primary amines on target molecules. The sulfo-N-hydroxysuccinimide ester groups react with the amine groups, resulting in the release of N-hydroxysuccinimide and the formation of stable amide bonds. This crosslinking mechanism allows for the stable conjugation of proteins, peptides, and other molecules, facilitating their study and application in various fields .

Comparaison Avec Des Composés Similaires

Sulfo-EGS Crosslinker is unique due to its water-solubility and membrane-impermeable nature, which makes it ideal for cell surface labeling. Similar compounds include:

Ethylene glycol bis(succinimidyl succinate) (EGS): A water-insoluble analog of Sulfo-EGS, used for intracellular and intramembrane protein conjugation

Bis(sulfosuccinimidyl)suberate (BS3): Another water-soluble, homobifunctional crosslinker with a different spacer arm length, used for similar applications.

Disuccinimidyl suberate (DSS): A water-insoluble crosslinker with a similar mechanism of action but different spacer arm length.

Sulfo-EGS stands out due to its specific properties, making it particularly useful for applications requiring water-solubility and membrane impermeability.

Activité Biologique

Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)) is a homobifunctional crosslinker widely used in biochemical research for studying protein interactions. Its unique properties, including water solubility and membrane impermeability, make it particularly useful for labeling cell surface proteins and stabilizing protein complexes during analysis.

- Molecular Weight : 660.45 g/mol

- Spacer Length : 16.1 Å

- Reactive Groups : Sulfo-NHS esters at both ends

- Reactivity : Targets primary amines

- Cleavage : Reversible at pH 8.5 using hydroxylamine

These characteristics allow Sulfo-EGS to facilitate the covalent bonding of proteins, thus stabilizing transient interactions that are critical for understanding cellular processes .

Sulfo-EGS functions by forming covalent bonds between proteins via its sulfo-NHS ester groups, which react with primary amines on target proteins. This crosslinking stabilizes protein complexes, enabling researchers to study these interactions under more physiological conditions compared to traditional methods .

Applications in Research

- Protein Interaction Analysis : Sulfo-EGS has been employed in various studies to analyze protein-protein interactions, particularly involving heat shock proteins like Hsp90. The crosslinking technique allows for the identification of stable complexes that might otherwise dissociate during standard biochemical procedures .

- Cell Surface Labeling : Due to its membrane-impermeable nature, Sulfo-EGS is ideal for labeling proteins on the cell surface without penetrating the cell membrane. This property is crucial for studying receptor-ligand interactions and other surface phenomena .

- Structural Biology : In structural studies, Sulfo-EGS has been used to stabilize protein structures for mass spectrometry analysis, allowing for detailed mapping of protein interactions and conformational states .

Study 1: Hsp90 Interactions

A significant study demonstrated that using Sulfo-EGS allowed researchers to identify a hetero-conjugate complex involving Hsp90 in various cell types. The formation of this complex was shown to be dependent on the crosslinker's spacer length, with Sulfo-EGS providing optimal conditions for stabilizing the interaction compared to shorter crosslinkers like DMP and DSS .

Study 2: Cytochrome P-450 Complexes

Research involving cytochrome P-450 highlighted the utility of Sulfo-EGS in crosslinking enzyme complexes with their reductases. This study illustrated how crosslinking could enhance the understanding of enzymatic mechanisms by stabilizing transient interactions during catalytic processes .

Comparative Analysis of Crosslinkers

The effectiveness of different crosslinkers can vary based on their spacer length and reactivity. The following table summarizes findings from various studies comparing Sulfo-EGS with other commonly used crosslinkers:

| Crosslinker | Spacer Length (Å) | Coverage (%) | Optimal Use Case |

|---|---|---|---|

| DMP | 9.2 | 58.33 | Short-range interactions |

| BS3 | 11.4 | 53.85 | Moderate-range interactions |

| Sulfo-EGS | 16.1 | 75.00 | Long-range interactions and surface labeling |

This table indicates that Sulfo-EGS provides superior coverage for longer-range interactions, making it a preferred choice in many experimental setups .

Propriétés

IUPAC Name |

1-[4-[2-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O18S2/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFAYDGRSWSLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167410-92-6 | |

| Record name | Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.